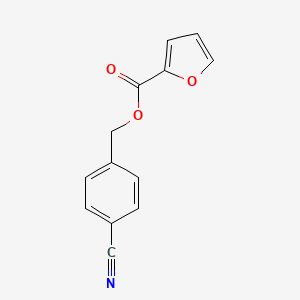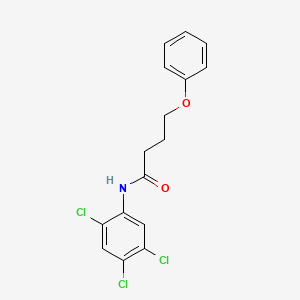![molecular formula C16H25NO2 B5230462 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine, also known as MPHP, is a synthetic compound that belongs to the class of pyrrolidine cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MPHP is a potent stimulant that can cause euphoria, increased energy, and heightened alertness.
作用机制
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine acts on the central nervous system by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in the stimulation of the reward pathway and the production of feelings of pleasure and euphoria.
Biochemical and Physiological Effects
The use of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can lead to a range of biochemical and physiological effects. These include increased heart rate, elevated blood pressure, and increased body temperature. 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can also cause insomnia, anxiety, and paranoia. Long-term use of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can lead to addiction, psychosis, and other mental health problems.
实验室实验的优点和局限性
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine is that it is a potent dopamine reuptake inhibitor, which can lead to increased levels of dopamine in the brain. This can be useful in studying the reward pathway and the production of feelings of pleasure and euphoria. However, one limitation of using 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine in laboratory experiments is that it can cause a range of adverse effects, including insomnia, anxiety, and paranoia.
未来方向
There are several future directions for research on 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine. One area of interest is the development of new treatments for addiction and mental health problems related to the use of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine. Another area of interest is the study of the long-term effects of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine on the brain and the body. Additionally, more research is needed to understand the mechanisms of action of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine and its effects on the central nervous system.
Conclusion
In conclusion, 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine is a synthetic compound that belongs to the class of pyrrolidine cathinones. It is a potent stimulant that can cause euphoria, increased energy, and heightened alertness. 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has been used in scientific research to study its effects on the central nervous system. It acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. The use of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can lead to a range of biochemical and physiological effects, including increased heart rate, elevated blood pressure, and increased body temperature. 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has advantages and limitations for laboratory experiments, and there are several future directions for research on this compound.
合成方法
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can be synthesized through a multi-step process that involves the reaction of 1-pentanone with 3-methoxyphenyl magnesium bromide, followed by the reaction of the resulting compound with pyrrolidine. The final product is purified through recrystallization.
科学研究应用
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, which can lead to increased levels of dopamine in the brain. This can result in the stimulation of the reward pathway, leading to feelings of pleasure and euphoria.
属性
IUPAC Name |
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-8-7-9-16(14-15)19-13-6-2-3-10-17-11-4-5-12-17/h7-9,14H,2-6,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHYMQMOCGBZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Methoxyphenoxy)pentyl]pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)
![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)

![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
![ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5230416.png)

![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)
![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5230454.png)

![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)
![1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol](/img/structure/B5230489.png)